2-Amino-3-hydroxynaphthoquinone

Catalog No.
S3338256
CAS No.
22158-41-4
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-hydroxynaphthoquinone

CAS Number

22158-41-4

Product Name

2-Amino-3-hydroxynaphthoquinone

IUPAC Name

3-amino-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H,11H2

InChI Key

XQQDQBRCPNTKQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N)O

Description

The exact mass of the compound 2-Amino-3-hydroxynaphthoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-hydroxynaphthoquinone is an organic compound with the chemical formula C10H7NO3C_{10}H_7NO_3. It features a naphthoquinone structure, characterized by a naphthalene ring fused with a quinone moiety. This compound is notable for its hydroxyl and amino functional groups, which significantly influence its chemical properties and biological activities. The presence of these groups enhances its reactivity, making it a subject of interest in various fields, including medicinal chemistry.

  • Redox Reactions: The quinone functionality allows for reversible oxidation-reduction reactions, generating reactive oxygen species that can interact with biological molecules .
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, enabling the synthesis of various derivatives .
  • Mannich Reaction: This compound can be synthesized via the Mannich reaction, where it reacts with aldehydes and amines to form β-amino carbonyl compounds. This method has been utilized to develop a series of derivatives with enhanced biological activities .

2-Amino-3-hydroxynaphthoquinone exhibits significant biological activities, particularly in the realm of pharmacology:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains and parasites, making it a potential candidate for developing new antimicrobial agents .
  • Anticancer Activity: Studies indicate that this compound and its derivatives can inhibit cancer cell proliferation through mechanisms involving reactive oxygen species and DNA intercalation .
  • Antimalarial Effects: Research has highlighted its potential as an antimalarial agent, particularly in modified forms that enhance bioavailability and activity against Plasmodium falciparum .

Several synthesis methods exist for producing 2-amino-3-hydroxynaphthoquinone:

  • Mannich Reaction: This involves the condensation of 2-hydroxy-1,4-naphthoquinone with amines and aldehydes under acidic conditions. The reaction typically yields good to excellent yields of the desired product .
  • Michael Addition: Another method includes the nucleophilic addition of an amine to a naphthoquinone derivative, leading to the formation of amino derivatives through a Michael-type addition .
  • Photochemical Methods: Recent studies have explored photo

The applications of 2-amino-3-hydroxynaphthoquinone span various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Dyes and Pigments: Due to its vibrant color properties, it can be used in dye formulations.
  • Biological Research: Used as a probe in studies investigating oxidative stress and redox biology due to its reactive nature.

Interaction studies have highlighted the compound's ability to form complexes with biomolecules:

  • DNA Intercalation: 2-amino-3-hydroxynaphthoquinone can intercalate into DNA, affecting replication and transcription processes. This property is leveraged in anticancer research where DNA targeting is crucial .
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cellular metabolism, contributing to its biological activity profile .

Similar Compounds

Several compounds share structural similarities with 2-amino-3-hydroxynaphthoquinone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1,4-NaphthoquinoneQuinone without amino groupStronger oxidizing agent; less biological activity
Lawsone (2-Hydroxy-1,4-naphthoquinone)Hydroxyl group onlyUsed as a dye; lower antimicrobial activity
2-Amino-1,4-naphthoquinoneAmino group at position 1Increased anticancer activity compared to naphthoquinones
5-Amino-2-hydroxy-1,4-naphthoquinoneAdditional amino groupEnhanced solubility; varied biological effects

The unique combination of amino and hydroxyl groups in 2-amino-3-hydroxynaphthoquinone distinguishes it from other naphthoquinones by enhancing its reactivity and biological activity.

The Mannich reaction has proven indispensable for introducing aminomethyl groups into the 2-hydroxy-1,4-naphthoquinone (lawsone) scaffold, yielding derivatives with significant biological activity. This multicomponent reaction typically involves lawsone, formaldehyde, and primary or secondary amines, facilitating the formation of 3-aminomethyl-2-hydroxy-1,4-naphthoquinone derivatives. For example, Paengsri et al. synthesized 16 Mannich base derivatives by reacting lawsone with aldehydes and amines, achieving half-maximal inhibitory concentration values as low as 0.77 µg/mL against Plasmodium falciparum. The reaction’s efficiency hinges on solvent choice and temperature, with ethanol at 115°C providing optimal yields (42–82%).

A key advantage of the Mannich reaction is its ability to generate structural diversity. Substituting aldehydes with aromatic or aliphatic groups and varying amine components (e.g., morpholine, piperidine) allows precise modulation of electronic and steric properties. For instance, compound 5i, featuring a 4-chlorophenyl substituent, exhibited potent cytotoxicity against A549 lung cancer cells (half-maximal inhibitory concentration = 6.15 µM) by inducing autophagy via epidermal growth factor receptor recycling. X-ray diffraction analysis confirmed the planar quinoid structure and intramolecular hydrogen bonding between the 2-hydroxy and 3-aminomethyl groups, which stabilize the bioactive conformation.

Table 1: Representative Mannich Reaction-Derived 2-Amino-3-hydroxynaphthoquinone Derivatives

CompoundSubstituent (R)Biological Activity (Half-Maximal Inhibitory Concentration)
5i4-Chlorophenyl6.15 µM (A549 lung cancer cells)
1n-Butyl0.77 µg/mL (Plasmodium falciparum)
13Cyclohexyl4.05 µg/mL (Plasmodium falciparum)

Metal-Free Hydrodehydroxylation Strategies for Sustainable Derivative Production

Recent efforts have prioritized metal-free synthetic routes to minimize catalyst residues and enhance sustainability. One approach involves direct condensation of 2-hydroxy-1,4-naphthoquinone with amines under mild conditions. For example, Baramee et al. achieved hydrodehydroxylation by reacting lawsone with ethylenediamine in ethanol, yielding 2-amino-3-hydroxy derivatives without metal catalysts. The reaction’s success relies on N-methylmorpholine as a base, which facilitates deprotonation while avoiding transition metals.

Another strategy employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole to link naphthoquinones to amino acid residues. This method produced 48 chloronaphthoquinone-amino acid conjugates with proteasome inhibitory activity, demonstrating that metal-free conditions preserve the quinone’s redox activity. Solvent selection is critical; dimethylformamide and ethanol enable high yields (58–81%) while maintaining reaction efficiency.

Regioselective Functionalization Techniques for Amino-Hydroxynaphthoquinone Scaffolds

Regioselective modification of 2-amino-3-hydroxynaphthoquinone requires careful control of reaction conditions to target specific positions. The 3-amino group’s nucleophilicity allows selective alkylation or acylation, while the 2-hydroxy group directs electrophilic substitution to the para-quinone position. Promsawan et al. demonstrated this by synthesizing 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones via Mannich reactions, where the hydroxy group acted as a directing group, ensuring substitution exclusively at the 3-position.

X-ray crystallography validated the regiochemical outcomes, showing that steric hindrance from bulky amines (e.g., cyclohexylamine) preferentially functionalizes the 3-position over the 1,4-quinone sites. Additionally, microwave-assisted synthesis has enhanced regioselectivity by reducing reaction times and side products. For example, 20-minute microwave irradiation at 100°C yielded 3-(piperidinylmethyl) derivatives with 95% regiochemical purity.

Table 2: Regioselective Functionalization Patterns in 2-Amino-3-hydroxynaphthoquinone Derivatives

Reaction TypeTarget PositionKey ReagentRegiochemical Outcome
Mannich Reaction3Formaldehyde + Amine3-Aminomethyl
Nucleophilic Substitution2Alkyl Halides2-Alkoxy
Acylation3Acid Chlorides3-Amide

Structural Basis for Antiparasitic Activity

The 1,4-naphthoquinone scaffold demonstrates inherent redox-cycling properties that generate reactive oxygen species (ROS) within Plasmodium falciparum mitochondria, disrupting electron transport chains essential for parasite survival [4]. Derivatives featuring electron-donating groups at the C2 and C3 positions, such as the 2-amino-3-hydroxy substitution, exhibit enhanced binding affinity to parasite-specific enzymes like dihydroorotate dehydrogenase (DHODH). This enzyme, critical for pyrimidine biosynthesis in Plasmodium, shows reduced activity by 62–78% when exposed to 2-amino-3-hydroxynaphthoquinone analogues at 10 µM concentrations [4].

Comparative Activity Against Drug-Resistant Strains

Recent evaluations of structurally related compounds provide insights into potential efficacy gradients. For instance, 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone derivatives demonstrate 50% inhibitory concentrations (IC₅₀) of 0.8–1.2 µM against chloroquine-resistant Dd2 strains, outperforming artemisinin derivatives in membrane integrity assays [4]. Although direct data for 2-amino-3-hydroxynaphthoquinone remain limited, molecular docking simulations predict 23% stronger binding to Plasmodium glutathione reductase compared to atovaquone, suggesting a complementary mechanism of action [4].

Table 1: Antimalarial Activity of Selected 1,4-Naphthoquinone Analogues

Compound StructureTarget StrainIC₅₀ (µM)Reference
2-Chloro-3-(thiazol-2-ylamino)P. falciparum Dd20.8 [4]
2-Hydroxy-3-phenylsulfanylmethylP. falciparum 3D71.4 [4]
2-Amino-3-hydroxy (predicted)P. falciparum K11.1* [4]

*Computational prediction based on QSAR modeling

Antibacterial Activity Profiling Against Multi-Drug Resistant Pathogens

Broad-Spectrum Activity Against Gram-Negative Bacteria

The amphiphilic nature of 2-amino-3-hydroxynaphthoquinone derivatives enables penetration through outer membrane porins in Pseudomonas aeruginosa, achieving minimum inhibitory concentrations (MIC) of 8–16 µg/mL against carbapenem-resistant strains [4]. Time-kill assays demonstrate bactericidal effects within 4 hours at 4× MIC, correlating with 89% reduction in efflux pump gene (mexB) expression [4].

Synergy with Conventional Antibiotics

When combined with ciprofloxacin, these derivatives reduce biofilm formation in Escherichia coli by 68% compared to monotherapy, likely through disruption of quorum-sensing networks [4]. The hydroxyl group at C3 facilitates hydrogen bonding with penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus, restoring β-lactam susceptibility in 33% of clinical isolates [4].

Table 3: Antibacterial Efficacy Against MDR Pathogens

PathogenResistance ProfileMIC Range (µg/mL)Key Target
Pseudomonas aeruginosaCarbapenemase-producing8–16MexAB-OprM efflux system [4]
Klebsiella pneumoniaeExtended-spectrum β-lactamase32–64DNA gyrase subunit B [4]
Staphylococcus aureusMethicillin-resistant16–32PBP2a transpeptidase [4]

XLogP3

0.4

Other CAS

22158-41-4

Dates

Modify: 2024-02-18

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